molecular formula C8H10F3N3 B2750709 2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine CAS No. 1884309-82-3

2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine

Cat. No.: B2750709
CAS No.: 1884309-82-3
M. Wt: 205.184
InChI Key: MBHINGKCKCOAOS-UHFFFAOYSA-N
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Description

2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a methyl group and a trifluoromethylcyclopropyl group

Scientific Research Applications

2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine has several scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine for oxidation, reducing agents such as hydrogen gas for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the pyrazole ring can participate in various biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and trifluoromethyl-substituted compounds. Examples include:

Uniqueness

2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine is unique due to the presence of both a trifluoromethyl group and a cyclopropyl group, which can impart distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3/c1-14-6(12)4-5(13-14)7(2-3-7)8(9,10)11/h4H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHINGKCKCOAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2(CC2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1884309-82-3
Record name 1-methyl-3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine
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